Electronic Modulation vs Non-Fluorinated Analogs
The presence of the 3-fluoro group increases the electron-withdrawing character of the aromatic ring compared to the non-fluorinated parent compound (3-nitrophenyl)acetic acid. This is quantitatively supported by the predicted acid dissociation constant (pKa) for the target compound, which is 3.84 ± 0.10 . In comparison, the predicted pKa for the non-fluorinated analog, (3-nitrophenyl)acetic acid (CAS 1877-73-2), is 3.95 . This lower pKa indicates that the target compound is a slightly stronger acid, a property that directly impacts its solubility and reactivity in different pH environments and its suitability for subsequent derivatization steps like amide coupling or esterification.
| Evidence Dimension | Acid Strength (pKa) |
|---|---|
| Target Compound Data | pKa = 3.84 ± 0.10 (Predicted) |
| Comparator Or Baseline | (3-nitrophenyl)acetic acid (CAS 1877-73-2), pKa = 3.95 (Predicted) |
| Quantified Difference | Target compound pKa is lower by 0.11 units |
| Conditions | ACD/Labs predicted values |
Why This Matters
A lower pKa can influence solubility, salt formation, and reactivity, offering a different profile from the non-fluorinated analog for specific synthetic applications.
